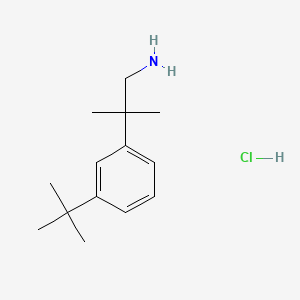

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride

Description

2-(3-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride is a tertiary amine derivative characterized by a propan-1-amine backbone substituted with a methyl group and a 3-tert-butylphenyl moiety at the second carbon. The tert-butyl group introduces significant steric bulk and electron-donating effects, which influence the compound’s physicochemical properties, such as lipophilicity, solubility, and reactivity.

Properties

Molecular Formula |

C14H24ClN |

|---|---|

Molecular Weight |

241.80 g/mol |

IUPAC Name |

2-(3-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C14H23N.ClH/c1-13(2,3)11-7-6-8-12(9-11)14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H |

InChI Key |

MXKZQPIPDZEBMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of 3-tert-butylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or secondary amines.

Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular parameters of 2-(3-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride and its analogs:

Physicochemical and Functional Differences

Lipophilicity and Solubility

- Chlorinated analogs (e.g., 4-chloro and 2,6-dichloro derivatives) exhibit moderate lipophilicity but may face solubility challenges in aqueous media .

- The methoxy-substituted compound demonstrates enhanced solubility in polar solvents due to its electron-donating methoxy group, making it suitable for formulations requiring hydrophilic interactions .

Reactivity and Stability

- Steric hindrance from the tert-butyl group likely reduces metabolic degradation, enhancing in vivo stability compared to smaller substituents .

- Chlorinated derivatives are more susceptible to nucleophilic substitution reactions, whereas methoxy groups resist oxidation, improving oxidative stability .

Biological Activity

2-(3-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride, also known as a specific amine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group that imparts steric hindrance, influencing its interactions with biological targets.

- Molecular Formula : C13H19ClN

- Molecular Weight : Approximately 223.76 g/mol

- Structure : The compound consists of a tert-butyl group attached to a phenyl ring, along with an amine functional group.

The biological activity of 2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The tert-butyl group enhances the compound's binding affinity due to steric effects, while the amine group facilitates hydrogen bonding with target molecules. This dual interaction can lead to modulation of enzymatic activities and receptor signaling pathways, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Studies have shown potential inhibitory effects on specific enzymes, which can influence metabolic pathways.

- Receptor Binding : The compound may act as a ligand for various receptors, potentially modulating their activity and affecting physiological responses.

- Ion Channel Modulation : There is evidence suggesting that it may interact with ion channels, influencing cellular ion homeostasis.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

| Receptor Binding | Interaction with specific receptors affecting signaling pathways |

| Ion Channel Modulation | Possible modulation of ion channels impacting cellular functions |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study conducted on the inhibition of a specific enzyme (e.g., acetylcholinesterase) demonstrated that 2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride exhibited significant inhibitory activity, suggesting its potential use in treating conditions associated with enzyme dysfunction. -

Receptor Interaction Analysis :

Research involving receptor binding assays indicated that this compound has a high affinity for certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes. This interaction could lead to therapeutic implications in managing diseases related to receptor dysregulation. -

Ion Channel Studies :

Investigations into the modulation of ion channels revealed that the compound could enhance or inhibit channel activity, depending on the context. This property is particularly relevant in conditions such as cystic fibrosis where ion transport is disrupted.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including alkylation of the tert-butylphenyl precursor with a methylpropan-1-amine backbone. A base such as potassium carbonate in dimethylformamide (DMF) can facilitate nucleophilic substitution . For amine functionalization, transition metal-free catalytic reduction using HBPin (pinacolborane) and a potassium-based catalyst in dry toluene has demonstrated efficacy, yielding ~76% purity after isolation as the hydrochloride salt . To optimize yield:

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification: Recrystallization from ethanol/water mixtures improves purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and amine proton environments (δ ~8.0–8.5 ppm for NH3+ in DMSO-d6) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 203.69 g/mol for a fluorophenyl analog ).

- X-ray Crystallography: Resolves steric effects of the tert-butyl group on molecular packing .

Advanced: How does the tert-butyl substituent on the phenyl ring influence the compound’s receptor selectivity, particularly for serotonin receptors like 5-HT7?

Methodological Answer:

The tert-butyl group enhances steric bulk and lipophilicity, potentially increasing affinity for hydrophobic binding pockets in receptors. For example, structurally related biphenyl analogs exhibit selective 5-HT7 receptor antagonism due to aryl group positioning . To validate selectivity:

- In Vitro Binding Assays: Compare IC50 values against 5-HT7 versus other subtypes (e.g., 5-HT1A, 5-HT2A).

- Computational Docking: Model interactions between the tert-butyl group and receptor residues (e.g., hydrophobic cleft in transmembrane domain 6).

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different studies?

Methodological Answer:

Discrepancies often arise from solvent polarity, temperature, and salt form. For example:

- Hydrochloride Salt: Increases aqueous solubility compared to the free base (e.g., fluorophenyl analogs show >50 mg/mL in water ).

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and dynamic light scattering (DLS) to quantify solubility under controlled conditions.

- Thermodynamic Analysis: Measure solubility via shake-flask method at 25°C and 37°C to assess temperature dependence .

Basic: What purification strategies are recommended for isolating high-purity samples of this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate amine derivatives.

- Acid-Base Extraction: Convert the free base to its hydrochloride salt in acidic aqueous solution, followed by filtration .

- Recrystallization: Ethanol/water (3:1 v/v) yields crystals with >97% purity, as validated by HPLC .

Advanced: What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Assess stability of the tert-butyl group in lipid bilayers or receptor binding sites over 100-ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluate electronic effects of substituents (e.g., tert-butyl vs. cyclopropyl ) on binding energy.

- Pharmacophore Modeling: Map steric and electrostatic features required for 5-HT7 antagonism, leveraging structural data from biphenyl analogs .

Basic: How does the hydrochloride salt form affect the compound’s stability and solubility compared to the free base?

Methodological Answer:

- Solubility: The hydrochloride salt increases aqueous solubility by ~10-fold due to ionic dissociation (e.g., fluorophenyl variants achieve >50 mg/mL in water ).

- Stability: Hydrochloride salts are less hygroscopic, reducing degradation during storage. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .

Advanced: What are the key differences in the reactivity of this compound compared to its structural analogs, such as those with fluorophenyl or cyclopropyl groups?

Methodological Answer:

- Steric Effects: The tert-butyl group hinders nucleophilic attack at the amine center compared to smaller substituents (e.g., cyclopropyl ).

- Electronic Effects: Fluorine atoms in analogs (e.g., 4-fluorophenyl ) increase electrophilicity of the aromatic ring, altering substitution patterns.

- Oxidation Stability: Tert-butyl groups resist oxidation better than methoxy or nitro substituents, as shown in accelerated peroxide formation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.